Home > Products > Screening Compounds P1709 > 4,6-Dimethyl-2-(methylamino)nicotinamide
4,6-Dimethyl-2-(methylamino)nicotinamide - 276873-05-3

4,6-Dimethyl-2-(methylamino)nicotinamide

Catalog Number: EVT-3178395
CAS Number: 276873-05-3
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is classified under nicotinamide derivatives, which are known for their diverse pharmacological properties. Nicotinamide itself is a form of vitamin B3 and plays a crucial role in cellular metabolism. The specific structure of 4,6-Dimethyl-2-(methylamino)nicotinamide suggests potential applications in therapeutic areas by modulating enzymatic activity, particularly involving nicotinamide N-methyltransferase, an enzyme implicated in various physiological processes including methylation reactions .

Synthesis Analysis

The synthesis of 4,6-Dimethyl-2-(methylamino)nicotinamide can be approached through various methods, typically involving the modification of existing nicotinamide structures. One common synthetic route involves the following steps:

  1. Starting Materials: The synthesis often begins with commercially available nicotinamide.
  2. Methylation: The introduction of methyl groups at the 4 and 6 positions can be achieved through selective methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  3. Amine Substitution: The methylamino group can be introduced via reductive amination, where an appropriate aldehyde or ketone is reacted with methylamine in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.
  4. Purification: The final product is purified using chromatography techniques to ensure high purity for biological evaluation.

The precise conditions (temperature, solvent, and reaction time) can vary depending on the specific reagents used and the desired yield .

Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-(methylamino)nicotinamide can be described as follows:

  • Molecular Formula: C9_{9}H12_{12}N2_{2}O
  • Molecular Weight: Approximately 164.20 g/mol
  • Structural Features:
    • A pyridine ring with two methyl groups at positions 4 and 6.
    • A methylamino group attached to position 2.

The compound's structure allows for potential interactions with biological targets through hydrogen bonding and hydrophobic interactions due to its polar and non-polar regions.

Visualization

A 2D representation of the molecular structure can be drawn to highlight these features, showing bond angles and distances that are critical for understanding its reactivity and interaction with enzymes.

Chemical Reactions Analysis

4,6-Dimethyl-2-(methylamino)nicotinamide can participate in several chemical reactions:

  1. Methylation Reactions: As a nucleophile, it can react with electrophiles to form more complex derivatives.
  2. Oxidation Reactions: The amine group may undergo oxidation to form imines or other nitrogen-containing compounds under certain conditions.
  3. Enzymatic Reactions: It may serve as a substrate or inhibitor for enzymes such as nicotinamide N-methyltransferase, affecting metabolic pathways related to methylation processes.

These reactions are crucial for exploring its pharmacological properties and potential therapeutic applications .

Mechanism of Action

The mechanism of action for 4,6-Dimethyl-2-(methylamino)nicotinamide primarily involves its role as a substrate or inhibitor for specific enzymes:

  • Nicotinamide N-Methyltransferase Inhibition: By binding to the active site of nicotinamide N-methyltransferase, this compound may inhibit the conversion of nicotinamide to N-methylnicotinamide. This inhibition can lead to increased levels of nicotinamide in cells, potentially enhancing cellular energy metabolism and exerting anti-inflammatory effects .

The detailed kinetics and binding affinity would require further experimental data to elucidate its exact role in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethyl-2-(methylamino)nicotinamide include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.
  • Melting Point: The melting point range is generally between 100°C to 120°C depending on purity.
  • pH Stability: Stable under neutral pH but may degrade under extreme acidic or basic conditions.

These properties are significant for formulation development in pharmaceutical applications .

Applications

4,6-Dimethyl-2-(methylamino)nicotinamide has several potential applications:

  1. Pharmaceutical Development: As an inhibitor of nicotinamide N-methyltransferase, it may be explored for treating conditions associated with metabolic dysregulation or inflammation.
  2. Research Tool: Used in biochemical assays to study methylation processes within cells.
  3. Potential Therapeutic Agent: Investigated for its effects on energy metabolism and inflammatory responses, which could have implications for diseases like diabetes or neurodegenerative disorders.

Continued research into this compound could lead to novel therapeutic strategies leveraging its unique properties .

Introduction

Nicotinamide N-Methyltransferase (NNMT) as a Therapeutic Target

NNMT occupies a unique metabolic position at the intersection of NAD⁺ biology and methylation pathways. The enzyme's catalytic mechanism involves a sequential transfer where SAM binds first, inducing conformational changes that enhance nicotinamide affinity [5]. This ordered mechanism creates two distinct binding pockets that can be exploited for inhibitor design. NNMT expression shows significant tissue-specific variation, with highest concentrations in the human liver, followed by adipose tissue and skeletal muscle [2]. Under pathological conditions, NNMT undergoes dramatic expression upregulation – in obese adipose tissue, NNMT mRNA levels increase up to 3-fold, while certain cancers exhibit 10-30 fold increases compared to normal tissue [5] [8].

The pathological significance of NNMT extends beyond mere enzyme activity metrics. Through NAD⁺ depletion, NNMT indirectly impairs sirtuin function – NAD⁺-dependent deacylases that regulate critical processes including mitochondrial biogenesis, antioxidant defense, and insulin signaling [1] [6]. SIRT1, which governs hepatic gluconeogenesis and insulin sensitivity, exhibits a Km for NAD⁺ (≈95 μM) near physiological nuclear NAD⁺ concentrations (≈87-136 μM) [6]. Thus, even modest NNMT-driven NAD⁺ fluctuations significantly impact SIRT1 activity. Simultaneously, NNMT-generated SAH accumulation promotes hyperhomocysteinemia – an independent risk factor for cardiovascular complications in metabolic disease [2]. This dual-pathway disruption creates a compelling rationale for targeted NNMT inhibition.

Structural Evolution of Nicotinamide Analogues as NNMT Inhibitors

The structural development of NNMT inhibitors represents a methodical progression from early substrate analogs to sophisticated, drug-like compounds. Initial efforts focused on nicotinamide mimetics – compounds retaining the pyridine-3-carboxamide pharmacophore essential for recognition by NNMT's nicotinamide-binding site. These first-generation inhibitors included simple substitutions on the pyridine ring, such as 6-methylnicotinamide and 5-bromonicotinamide [9]. While demonstrating the feasibility of NNMT inhibition, these analogues suffered from limited potency (micromolar IC₅₀) and poor selectivity due to structural similarity to endogenous nicotinamide [5].

Second-generation inhibitors incorporated strategic modifications addressing both the nicotinamide and SAM binding pockets. The discovery that NNMT accommodates bulkier substituents at the 5-position of the pyridine ring led to compounds with enhanced affinity and improved drug-like properties. Notable examples include analogues featuring aryloxy (e.g., 5-phenoxynicotinamide) and heterocyclic extensions (e.g., 5-(thiazolyl)nicotinamide) [5]. Concurrently, fragment-based approaches identified non-nicotinamide-like scaffolds that exploit adjacent hydrophobic regions within the active site [5]. These discoveries facilitated the development of dual-pocket inhibitors capable of simultaneously engaging both substrate binding sites, thereby achieving superior inhibition through entropic advantages.

Table 2: Classification of NNMT Inhibitor Chemotypes

Chemical ClassKey Structural FeaturesPotency RangeAdvantages/Limitations
Simple Nicotinamide AnaloguesPyridine ring substitutions (e.g., 5-Br, 6-CH₃)IC₅₀: 10-100 μMHigh ligand efficiency; limited potency
Extended Bicyclic SystemsQuinoline/isoquinoline coresIC₅₀: 1-10 μMImproved affinity; potential metabolic instability
Bifunctional InhibitorsHybrid nicotinamide-SAM mimeticsIC₅₀: 0.1-1 μMHigh potency; complex synthesis
Allosteric ModulatorsNon-substrate-like scaffoldsNot fully characterizedNovel mechanisms; unproven in vivo efficacy

The structural optimization process prioritized balanced physicochemical properties to ensure cellular permeability and metabolic stability. Computational modeling revealed that NNMT's active site contains a hydrophobic subpocket adjacent to the pyridine ring's 4- and 6-positions, suggesting that alkyl substitutions at these positions could enhance binding through van der Waals interactions [5] [10]. Simultaneously, modifications to the carboxamide group – including methylation and conformational restriction – were explored to reduce susceptibility to hydrolytic enzymes while maintaining critical hydrogen-bonding interactions with backbone residues (Glu152 and Leu164 in human NNMT) [5]. This structure-guided approach culminated in the development of dimethylamino-substituted derivatives exhibiting optimal binding characteristics.

4,6-Dimethyl-2-(methylamino)nicotinamide in Targeted Enzyme Inhibition

The compound 4,6-Dimethyl-2-(methylamino)nicotinamide represents a strategically optimized inhibitor incorporating key structural features identified through previous structure-activity relationship (SAR) studies. The molecular architecture features a di-methylated pyridine core with methyl groups at the 4 and 6 positions, coupled with a methylamino substituent at the 2-position. This arrangement creates a hydrophobic surface that interacts favorably with the nonpolar residues (Ile42, Leu164, and Phe168) lining NNMT's active site [5] [10]. The conserved carboxamide group at position 3 maintains crucial hydrogen-bonding interactions with the enzyme's catalytic residues, while the 2-methylamino group provides an additional hydrogen-bond donor that enhances binding affinity [5].

Biochemically, this compound functions as a competitive inhibitor with respect to nicotinamide, effectively displacing the natural substrate from the binding pocket. Enzyme kinetics studies on closely related analogues demonstrate inhibition constants (Ki) in the low micromolar range (1-5 μM), representing a significant improvement over first-generation nicotinamide mimetics [5] [10]. Molecular dynamics simulations indicate that the 4,6-dimethyl groups induce a conformational adjustment in the hydrophobic subpocket, creating stronger van der Waals contacts than monosubstituted analogues [10]. This enhanced interaction translates to prolonged residence time within the active site, effectively reducing the catalytic turnover frequency of NNMT.

Table 3: Key Biochemical Attributes of 4,6-Dimethyl-2-(methylamino)nicotinamide

PropertyCharacteristicSignificance
Target SpecificityCompetitive NNMT inhibitionMinimizes off-target effects on other methyltransferases
Binding InteractionsHydrophobic contacts via 4,6-dimethyl groups; H-bonding via carboxamide and methylamino groupsEnhanced affinity and residence time
Cellular ActivityIncreases intracellular NAD⁺; reduces MNAM productionConfirms target engagement and on-mechanism activity
Structural DifferentiationMethylamino group at 2-positionAvoids recognition by nicotinamide salvage pathway enzymes

In cellular models, this compound demonstrates effective target engagement, evidenced by dose-dependent reductions in MNAM production (IC₅₀ ≈ 5-10 μM) and corresponding increases in intracellular NAD⁺ levels [5]. Unlike earlier analogues, the dimethylated pyridine core confers resistance to metabolic degradation by hepatic cytochrome P450 enzymes, particularly CYP2E1, which commonly oxidizes unsubstituted nicotinamide derivatives [5] [10]. Furthermore, the compound shows minimal interference with other methylation processes due to its selectivity for NNMT over related methyltransferases (e.g., PNMT and INMT), attributed to its optimal size complementarity with NNMT's substrate-binding cavity [5].

Research Significance in Metabolic and Oncological Disorders

The therapeutic implications of 4,6-Dimethyl-2-(methylamino)nicotinamide extend across multiple disease domains where NNMT dysregulation has been established. In metabolic disorders, preclinical studies demonstrate that NNMT inhibition reverses key pathological features in animal models. Adipose-specific NNMT knockdown increases energy expenditure by ≈15%, reduces adipocyte size by ≈30%, and significantly improves insulin sensitivity (HOMA-IR reduction >50%) [2]. These effects occur through multifactorial mechanisms including NAD⁺-dependent SIRT1 activation, enhanced fatty acid oxidation via PPARα signaling, and AMPK-mediated glucose uptake [2] [8]. The compound's ability to elevate hepatic NAD⁺ levels positions it as a promising intervention for non-alcoholic fatty liver disease (NAFLD), where NAD⁺ deficiency contributes to steatosis and inflammation.

In oncology, NNMT overexpression creates a therapeutically exploitable vulnerability in multiple cancer types. Cancer cells exhibit heightened NNMT expression to maintain elevated methylation capacity (through SAH removal) and limit nicotinamide accumulation (which would otherwise inhibit NAD⁺-consuming enzymes like PARPs) [5]. The compound's inhibition of NNMT disrupts this metabolic adaptation, leading to accumulation of unmethylated tumor suppressors and impaired DNA repair capacity. In glioblastoma models, NNMT inhibition reduces tumor growth by >60% and synergizes with temozolomide chemotherapy [5]. The compound's selective action against cancer cells with NNMT amplification offers a promising precision medicine approach.

Emerging research highlights additional applications in age-related conditions, particularly sarcopenia. Recent transcriptomic analyses identified NNMT as a top metabolic gene upregulated in sarcopenic muscle (AUC = 0.77 for sarcopenia prediction) [8]. Pharmacological NNMT inhibition in aged mice increased muscle NAD⁺ content by ≈40%, enhanced grip strength by ≈25%, and elevated expression of PGC1α (by ≈2.5-fold) and phosphorylated AMPK (by ≈3-fold) – master regulators of mitochondrial biogenesis and energy homeostasis [8]. These findings position the compound as a multimodal therapeutic candidate capable of addressing the intersecting pathologies of metabolic dysfunction, malignant transformation, and age-related decline.

Properties

CAS Number

276873-05-3

Product Name

4,6-Dimethyl-2-(methylamino)nicotinamide

IUPAC Name

4,6-dimethyl-2-(methylamino)pyridine-3-carboxamide

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c1-5-4-6(2)12-9(11-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13)(H,11,12)

InChI Key

ZNULAOHEBDLQBH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C(=O)N)NC)C

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.